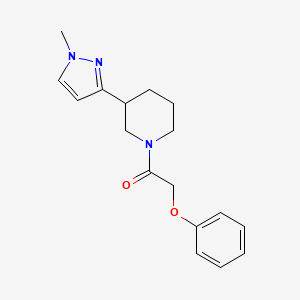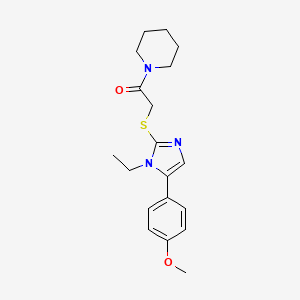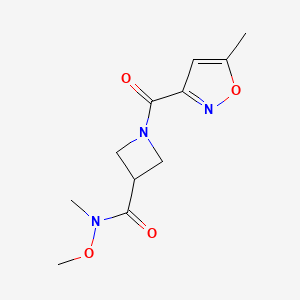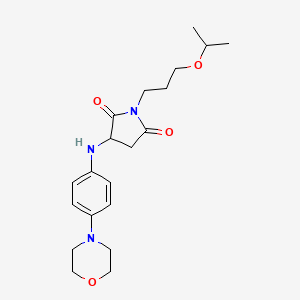
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-phenoxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-phenoxyethanone, also known as MPPPE, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain.
科学的研究の応用
Synthesis and Characterization
Compounds related to "1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-phenoxyethanone" have been synthesized and characterized through various methods. For example, a study by Kalaria et al. (2014) described the synthesis of a novel combinatorial library of fused pyran derivatives, which were designed and synthesized under microwave irradiation. These derivatives were characterized by elemental analysis and spectroscopic methods, highlighting the structural diversity and complexity that can be achieved with such compounds (Kalaria, Satasia, & Raval, 2014).
Biological Screening
Several studies have focused on the biological screening of similar compounds. The synthesized motifs have been screened for their preliminary in vitro antibacterial activity against various pathogenic strains, antituberculosis activity against Mycobacterium tuberculosis H37Rv, and antimalarial activity against Plasmodium falciparum. This demonstrates the potential for compounds with related structures to serve as leads in the development of new therapeutic agents (Kalaria et al., 2014).
Potential for Imaging and Diagnostics
Compounds structurally similar to "1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-phenoxyethanone" have been explored for their potential as imaging agents. Kumar et al. (2004) synthesized a potential imaging agent for CB1 receptors using PET, highlighting the utility of such compounds in neurological research and diagnostics (Kumar et al., 2004).
Molecular Interactions and Mechanisms
Further research into compounds with similar structures has shed light on their molecular interactions and mechanisms. For instance, Shim et al. (2002) explored the molecular interaction of an antagonist with the CB1 cannabinoid receptor, providing insights into the binding interactions that could inform the design of receptor-targeted therapies (Shim et al., 2002).
特性
IUPAC Name |
1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-19-11-9-16(18-19)14-6-5-10-20(12-14)17(21)13-22-15-7-3-2-4-8-15/h2-4,7-9,11,14H,5-6,10,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACGZHNXSFKCGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-phenoxyethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate](/img/structure/B2415454.png)
![(4-bromothiophen-2-yl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2415455.png)


![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-4-fluorobenzenecarboxamide](/img/structure/B2415461.png)


![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2415464.png)
![3-methyl-1-[4-(4-methylbenzenesulfonyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2415466.png)
![3-(Cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2415467.png)

![3-(4-fluorophenyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2415470.png)

